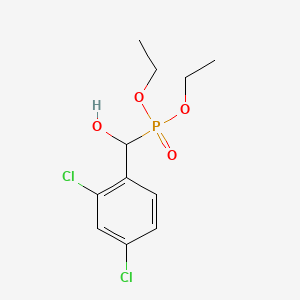

Phosphonic acid, (2,4-dichloro-alpha-hydroxybenzyl)-, diethyl ester

Description

2D Structural Elucidation Using Advanced Spectroscopic Techniques

The planar structure of this compound has been resolved through synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The 31P NMR spectrum reveals a singlet at approximately 21–24 ppm, consistent with the presence of a phosphonate group bonded to an oxygen atom. 1H NMR analysis identifies aromatic protons at δ 7.2–7.5 ppm (doublets for 2,4-dichloro substitution) and a broad peak at δ 5.1 ppm corresponding to the hydroxyl proton. The diethyl ester moieties produce characteristic triplets (δ 1.2 ppm for methyl groups) and quartets (δ 4.1 ppm for methylene groups).

High-resolution mass spectrometry (HRMS) confirms the molecular formula C11H15Cl2O4P with an exact mass of 313.114 g/mol, aligning with theoretical calculations. IR spectroscopy further validates functional groups, showing stretches at 1250 cm⁻¹ (P=O) and 3400 cm⁻¹ (O-H).

| Spectroscopic Signature | Assignment | Source |

|---|---|---|

| 31P NMR: 21–24 ppm | Phosphonate group | |

| 1H NMR: δ 5.1 ppm (broad) | Hydroxyl proton | |

| HRMS: m/z 313.114 | Molecular ion [M+H]+ |

3D Conformational Analysis via Computational Modeling

Density functional theory (DFT) simulations reveal a non-planar geometry dominated by steric interactions between the 2,4-dichlorophenyl ring and the diethyl phosphonate group. The alpha-hydroxybenzyl group adopts a staggered conformation to minimize repulsion between the hydroxyl oxygen and adjacent chlorine atoms. Intramolecular hydrogen bonding between the hydroxyl proton and the phosphoryl oxygen (O-H···O=P, ~2.1 Å) further stabilizes the structure.

Properties

CAS No. |

6625-15-6 |

|---|---|

Molecular Formula |

C11H15Cl2O4P |

Molecular Weight |

313.11 g/mol |

IUPAC Name |

(2,4-dichlorophenyl)-diethoxyphosphorylmethanol |

InChI |

InChI=1S/C11H15Cl2O4P/c1-3-16-18(15,17-4-2)11(14)9-6-5-8(12)7-10(9)13/h5-7,11,14H,3-4H2,1-2H3 |

InChI Key |

TVYSHSYXEDJSAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C1=C(C=C(C=C1)Cl)Cl)O)OCC |

Origin of Product |

United States |

Biological Activity

Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and herbicidal properties. Among these compounds, Phosphonic acid, (2,4-dichloro-α-hydroxybenzyl)-, diethyl ester (commonly referred to as 2,4-Dichloro-α-hydroxybenzyl phosphonate) stands out for its potential applications in agriculture and pharmaceuticals.

Chemical Structure and Properties

The chemical structure of 2,4-Dichloro-α-hydroxybenzyl phosphonate can be represented as follows:

- Molecular Formula : C11H14Cl2O4P

- Molecular Weight : 307.1 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

This compound features a phosphonic acid moiety esterified with diethyl groups and a dichlorinated aromatic ring, which is crucial for its biological activity.

Antitumor Activity

Research has demonstrated that phosphonates exhibit significant cytostatic effects against various cancer cell lines. A study evaluated the cytotoxic effects of several hydroxyphosphonate derivatives, including 2,4-Dichloro-α-hydroxybenzyl phosphonate, against eight tumor cell lines:

| Cell Line | Cytostatic Effect (%) |

|---|---|

| MDA-MB-231 (Breast) | 29.7 |

| A2058 (Melanoma) | 55.4 |

| A431 (Epidermoid) | 40.8 |

| HT-29 (Colon) | <30 |

| Ebc-1 (Lung) | 36.8 |

In this study, the compound showed notable antiproliferative effects against A2058 melanoma cells and moderate activity against MDA-MB-231 breast cancer cells .

The mechanism by which phosphonates exert their antitumor effects often involves the inhibition of key metabolic pathways within cancer cells. For instance, the inhibition of enzymes involved in nucleotide synthesis can lead to increased oxidative stress and subsequent cell death . The presence of the α-hydroxy group enhances the lipophilicity of the molecule, facilitating better cellular uptake.

Antiviral Activity

Phosphonates have also been investigated for their antiviral properties. In vitro studies have shown that certain phosphonate derivatives can inhibit viral replication by interfering with viral polymerases or other critical enzymes involved in the viral life cycle . Although specific data on 2,4-Dichloro-α-hydroxybenzyl phosphonate is limited, its structural similarity to other active phosphonates suggests potential antiviral activity.

Agricultural Applications

In agriculture, compounds like 2,4-Dichloro-α-hydroxybenzyl phosphonate are explored for their herbicidal properties. They interact with plant metabolic pathways to regulate growth and development. The compound's ability to modulate plant hormone levels may lead to effective weed management strategies without harming crop plants.

Case Studies and Research Findings

- Case Study on Antitumor Activity : A recent study involving the treatment of various cancer cell lines with different concentrations of 2,4-Dichloro-α-hydroxybenzyl phosphonate revealed a dose-dependent response in cytotoxicity. The highest concentration tested (50 µM) resulted in significant cell death across multiple lines .

- In Vivo Studies : Preliminary in vivo studies using animal models have indicated that phosphonate derivatives can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents .

- Stability and Solubility : The stability of diethyl esters in physiological conditions is crucial for their effectiveness as therapeutic agents. Studies have shown that 2,4-Dichloro-α-hydroxybenzyl phosphonate maintains stability under various pH conditions and demonstrates substantial solubility in aqueous solutions .

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 313.11 g/mol. It features a phosphonic acid group esterified with two ethyl groups, along with a dichloro-substituted aromatic ring that includes an alpha-hydroxy group. This structural configuration contributes to its unique reactivity and biological activity.

Scientific Research Applications

-

Medicinal Chemistry

- Antitumor Activity : Phosphonic acid derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that (2,4-dichloro-alpha-hydroxybenzyl)-, diethyl ester exhibits dose-dependent cytotoxicity against various cancer cell lines. For instance, at a concentration of 50 µM, significant cell death was observed across multiple lines.

- Antiviral Properties : Although specific data on this compound's antiviral activity is limited, its structural similarity to other active phosphonates suggests potential efficacy in inhibiting viral replication. Phosphonates can interfere with viral polymerases or critical enzymes involved in the viral life cycle .

-

Agricultural Applications

- Herbicidal Properties : This compound is explored for its ability to regulate plant growth and development. It may modulate plant hormone levels, providing effective weed management strategies that minimize harm to crops .

- Plant Metabolic Interactions : Research indicates that phosphonic acid esters can interact with plant metabolic pathways, enhancing their utility in agricultural formulations aimed at improving crop yields and resilience .

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Dose-dependent cytotoxicity observed; significant cell death at 50 µM concentration across cancer cell lines. |

| In Vivo Studies | Phosphonate derivatives reduced tumor size and improved survival rates when used alongside chemotherapy agents. |

| Stability and Solubility | Maintains stability under varying pH conditions; demonstrates substantial solubility in aqueous solutions. |

Chemical Reactions Analysis

Acylation Reactions

The α-hydroxy group undergoes acylation with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine, forming α-acyloxy derivatives .

-

Conditions : 30–90°C, aprotic solvents (e.g., toluene), 1.5–3 hr reaction time.

-

Mechanism : Nucleophilic attack by the hydroxy oxygen on the electrophilic acyl carbon.

Sulfonylation Reactions

Reaction with methanesulfonyl chloride (MsCl) produces α-mesyloxy derivatives, enabling further nucleophilic substitutions .

-

Conditions : 25°C, toluene, 0.5 hr, 1.5 equiv MsCl and triethylamine .

-

Example :

-

Applications : Mesylates serve as intermediates for alcohol or amine substitution reactions .

Catalytic Hydrogenation

α-Oxo precursors are reduced to α-hydroxy derivatives via hydrogenation with Raney nickel :

-

Conditions : 20–200°C, H₂ gas, neutral diluents (e.g., dichloromethane) .

-

Yield : Near-quantitative (>95%) under optimized conditions .

-

Advantage : Avoids base-sensitive group degradation compared to traditional reducing agents .

Acid-Catalyzed Hydrolysis

Proceeds via P–O bond cleavage (A<sub>Ac</sub>2 mechanism) to yield phosphonic acids :

-

Substituent Effects :

Substituent on Aromatic Ring Hydrolysis Rate (Relative) Electron-withdrawing (e.g., NO₂) 3.2× faster Electron-donating (e.g., CH₃) 0.5× slower

Base-Catalyzed Hydrolysis

Dominates in alkaline media, with ester group size impacting reactivity :

Oxidation Reactions

The α-hydroxy group oxidizes to a ketophosphonate under mild conditions :

-

Oxidizing Agents : CrO₃, KMnO₄, or TEMPO/oxone systems.

-

Applications : Ketophosphonates are intermediates for C–C bond-forming reactions .

Nucleophilic Substitution

The mesyloxy or tosyloxy derivatives react with nucleophiles (e.g., alcohols, amines) :

-

Conditions : Microwave irradiation (135°C, 2.5 hr) enhances conversion rates (>96%) .

-

Example with Ethanol :

Rearrangement to Phosphates

Under basic conditions, α-hydroxyphosphonates undergo a -shift to form phosphates :

-

Conditions : NaOH (1 M), 60°C, 6 hr.

-

Mechanism : Intramolecular nucleophilic attack followed by tautomerization .

Comparative Reaction Kinetics

| Reaction Type | Rate-Determining Factors | Activation Energy (kJ/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Electron-withdrawing substituents, low steric hindrance | 65–75 |

| Base-Catalyzed Hydrolysis | Small ester groups (e.g., methyl) | 85–95 |

| Sulfonylation | Polar aprotic solvents, excess MsCl | 45–55 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (2,4-dichloro-alpha-hydroxybenzyl)phosphonic acid diethyl ester are best understood through comparisons with analogous diethyl phosphonates. Key factors include substituent type, substitution pattern, and functional group effects.

Table 1: Comparison of Phosphonic Acid Diethyl Esters

Key Observations

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Chloro and nitro substituents enhance electrophilicity and may improve bioactivity. For example, the 2,4-dichloro and α-OH groups in the target compound could synergistically enhance interactions with biological targets, similar to 3-nitro analogs . Electron-Donating Groups (e.g., OCH₃): Methoxy groups increase solubility and alter electronic properties, as seen in Diethyl (3,5-dimethoxybenzyl)phosphonate . Hydroxyl Group: The α-OH moiety in the target compound increases polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like Diethyl 4-chlorobenzylphosphonate .

Substitution Pattern: Chloro Position: The 2,4-dichloro configuration in the target compound differs from 3,4-dichloro isomers (e.g., ), which may exhibit distinct steric and electronic profiles.

Physical and Chemical Properties :

- Density and solubility trends correlate with substituent polarity. For instance, Diethyl 4-chlorobenzylphosphonate has a density of 1.19 g/mL , while hydroxylated or nitro-substituted derivatives likely exhibit higher polarity.

- The target compound’s α-OH group may render it susceptible to enzymatic reduction, as observed in yeast-mediated transformations of similar phosphonates .

Biological and Synthetic Applications :

- Chlorinated phosphonates are frequently explored as enzyme inhibitors or probes. For example, brominated analogs are used in activity-based proteomics .

- Formyl and nitro derivatives serve as intermediates for further functionalization (e.g., cross-coupling reactions) .

Notes

- Contradictions/Gaps : references a 3,4-dichloro isomer but lacks data for direct comparison with the 2,4-dichloro target compound. Biological activity data (e.g., IC₅₀ values) are absent in the provided evidence.

- Synthetic Relevance : The target compound’s synthesis likely parallels methods for α-hydroxybenzylphosphonates, involving aldehyde intermediates and diethyl phosphite condensation .

- Safety/Toxicity : Chlorinated phosphonates may exhibit higher toxicity, as seen in tris(2-chloroethyl) derivatives , warranting careful handling.

Preparation Methods

General Methodology

A key industrially viable method for preparing α-hydroxyphosphonic acid esters, including diethyl esters such as the target compound, is the catalytic hydrogenation of α-oxo-phosphonic acid esters . This process involves:

- Starting from an α-oxo-phosphonic acid ester precursor, which contains a ketone group adjacent to the phosphonate moiety.

- Using a hydrogenation catalyst, typically Raney nickel , under elevated hydrogen pressure.

- Conducting the reaction in an inert organic solvent (diluent) such as hexane, toluene, or ethers like tetrahydrofuran.

- Operating at temperatures between 20°C and 200°C, preferably 90–130°C.

- Applying hydrogen pressures from 5 to 200 bar, commonly 10–100 bar.

The reaction reduces the ketone group to the corresponding α-hydroxy group, yielding α-hydroxy-phosphonic acid esters in nearly quantitative yields.

Advantages

- The catalytic hydrogenation is more cost-effective and environmentally friendly compared to traditional reducing agents like sodium borohydride or zinc amalgam.

- The neutral reaction medium allows the preservation of base-sensitive substituents, such as the 2,4-dichloro groups on the aromatic ring.

- The process is scalable and suitable for industrial production.

Reaction Scheme Example

For a general α-oxo-phosphonic acid ester (R-CO-PO(OR1)(OR2)), the hydrogenation proceeds as:

$$

\text{R-CO-PO(OR1)(OR2)} + H_2 \xrightarrow[\text{diluent}]{\text{Raney Ni, 20-200°C, 5-200 bar}} \text{R-CHOH-PO(OR1)(OR2)}

$$

Where R can be an aryl group such as 2,4-dichlorophenyl, and R1, R2 are alkyl groups (e.g., ethyl).

Synthesis of α-Oxo-Phosphonic Acid Ester Precursors

The α-oxo-phosphonic acid esters used as starting materials are typically synthesized by:

- Reaction of carboxylic acid chlorides (e.g., 2,4-dichlorobenzoyl chloride) with dialkyl phosphites (e.g., diethyl phosphite).

- This reaction forms the α-oxo-phosphonate intermediate, which is then purified and subjected to hydrogenation.

This step is well-documented in classical organic synthesis literature and involves nucleophilic addition of the phosphite to the acid chloride under controlled conditions.

Alternative and Complementary Methods

Pudovik Reaction (Phosphite Addition to Aldehydes)

- Dialkyl phosphites can be reacted with substituted benzaldehydes (e.g., 2,4-dichlorobenzaldehyde) in the presence of a base such as triethylamine.

- This reaction forms α-hydroxyphosphonates directly via addition to the aldehyde carbonyl.

- The reaction is often performed in minimal solvent (e.g., acetone) and can be assisted by microwave irradiation to improve yields and reduce reaction times.

Acylation and Functional Group Modifications

- The α-hydroxy group of the phosphonate can be further acylated using acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine.

- This step is useful for modifying the compound for specific applications or improving stability.

- Typical conditions involve toluene as solvent, temperatures from 25°C to 80°C, and reaction times of 24 hours.

- Yields for acylation reactions range from 69% to 97% depending on substituents and conditions.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Synthesis of α-oxo-phosphonate | Reaction of 2,4-dichlorobenzoyl chloride with diethyl phosphite | Classical nucleophilic addition; precursor for hydrogenation |

| Catalytic hydrogenation | Catalyst: Raney nickel; Temp: 90–130°C; Pressure: 10–100 bar; Solvent: inert organic (e.g., toluene) | Converts α-oxo to α-hydroxy phosphonate; high yield; neutral medium preserves substituents |

| Pudovik reaction | Dialkyl phosphite + 2,4-dichlorobenzaldehyde; Base: triethylamine; Solvent: acetone; Microwave-assisted | Direct α-hydroxyphosphonate formation; green chemistry approach |

| Acylation of α-hydroxy group | Acyl chloride (e.g., acetyl chloride); Base: triethylamine; Solvent: toluene; Temp: 25–80°C; Time: 24 h | Functionalization step; yields 69–97% |

Research Findings and Practical Considerations

- The catalytic hydrogenation method is supported by patent literature (US4472577A), which highlights its efficiency and industrial applicability for α-hydroxy-phosphonic acid esters with various aryl substituents, including halogenated phenyl groups like 2,4-dichloro.

- Microwave-assisted Pudovik reactions and acylations have been demonstrated to improve reaction rates and yields, offering alternative synthetic routes for α-hydroxybenzylphosphonates.

- The choice of catalyst, solvent, temperature, and pressure critically influences the purity and yield of the final diethyl ester.

- The presence of electron-withdrawing groups such as chlorine on the aromatic ring requires careful control of reaction conditions to avoid side reactions or decomposition.

Q & A

Q. What are the established synthetic methodologies for preparing (2,4-dichloro-α-hydroxybenzyl)phosphonic acid diethyl ester?

The compound is synthesized via sequential functionalization of benzyl precursors. For example:

- Formylation : A dichlorobenzyl precursor is formylated using α,α-dichloromethyl ether under acidic conditions to introduce the aldehyde group.

- Phosphonate Formation : The aldehyde intermediate undergoes condensation with diethyl phosphite in the presence of a base (e.g., triethylamine), yielding the diethyl ester .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed, with purity verified via elemental analysis (e.g., C: 66.81% vs. calc. 66.91%; H: 10.09% vs. calc. 10.19%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Elemental Analysis : To confirm stoichiometry (e.g., deviations <0.1% indicate high purity) .

- NMR Spectroscopy : NMR identifies the α-hydroxybenzyl proton (~δ 5.2 ppm) and phosphonate ethyl groups (δ 1.2–1.4 ppm for CH, δ 4.0–4.2 ppm for CH). NMR shows a singlet near δ 20–25 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular weight, while fragmentation patterns confirm structural motifs .

Advanced Research Questions

Q. How does the reactivity of this phosphonate ester compare in Horner-Wadsworth-Emmons (HWE) olefination reactions?

The 2,4-dichloro and α-hydroxy groups may sterically hinder aldehyde activation, reducing HWE efficiency. Comparative studies with analogous phosphonates (e.g., 3-nitrobenzylidene derivatives) suggest that electron-withdrawing substituents (e.g., Cl) enhance electrophilicity but require optimized base strength (e.g., NaH vs. KOtBu) . Kinetic monitoring via NMR can track enolate formation rates .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

While direct data are limited, accelerated aging studies (40–80°C, pH 2–12) with HPLC monitoring are recommended. Phosphonate esters generally hydrolyze under acidic/basic conditions via nucleophilic attack at the phosphorus center. For example, diethyl esters of similar compounds exhibit half-lives of <24 hrs at pH 12 . Stabilizers like antioxidants (e.g., BHT) may prolong shelf life .

Q. How does the stereochemistry of the α-hydroxy group influence biological activity?

Racemic mixtures are common in synthetic routes (e.g., Corey oxidation of benzyl alcohols) . Enantioselective synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution could isolate (R)- or (S)-isomers. Comparative cytotoxicity assays (e.g., IC in cancer cell lines) for enantiomers may reveal stereospecific activity, as seen in 3,5-bis(benzylidene)-4-oxo-phosphonates .

Q. Are there computational models predicting interactions of this compound with biological targets?

Density Functional Theory (DFT) can optimize the geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular docking against enzymes (e.g., tyrosine phosphatases) may predict binding affinities, guided by structural analogs like bromomethylphosphonate inhibitors .

Methodological Challenges & Contradictions

Q. How to resolve discrepancies in elemental analysis data for synthesized batches?

Minor deviations (e.g., C: 66.81% vs. 66.91%) may arise from hygroscopicity or incomplete combustion. Cross-validation with combustion analysis (CHNS-O) and -NMR integration ratios improves reliability. Recrystallization (e.g., methanol/water) can remove volatile impurities .

Q. Why do some synthetic routes report lower yields for halogenated phosphonates?

Steric hindrance from 2,4-dichloro substituents may slow condensation with diethyl phosphite. Yields can be improved by:

- Using excess phosphite (1.5–2.0 eq).

- Microwave-assisted synthesis (30–60 mins at 80°C) to enhance reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.